molecular formula C14H11IO3 B8333134 3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde

3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde

Cat. No.: B8333134
M. Wt: 354.14 g/mol
InChI Key: IMLOGEWSOSQHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde is an organic compound with the molecular formula C14H11IO3. It is a derivative of benzaldehyde, featuring a benzyloxy group at the third position, a hydroxy group at the fourth position, and an iodine atom at the fifth position on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Properties

Molecular Formula

C14H11IO3

Molecular Weight

354.14 g/mol

IUPAC Name

4-hydroxy-3-iodo-5-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H11IO3/c15-12-6-11(8-16)7-13(14(12)17)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2

InChI Key

IMLOGEWSOSQHRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)C=O)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde can be achieved through a multi-step process. One common method involves the iodination of 3-benzyloxy-4-hydroxybenzaldehyde. The iodination reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the fifth position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize micro-packed bed reactors to facilitate efficient mixing and heat transfer, thereby optimizing reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Scientific Research Applications

3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to its ability to disrupt cellular antioxidation systems. This disruption can lead to oxidative stress and cell death in fungal pathogens. The compound targets enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining redox homeostasis in cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyloxy4-hydroxybenzaldehyde
  • 3-Benzyloxy4-hydroxy-5-bromobenzaldehyde
  • 3-Benzyloxy4-hydroxy-5-chlorobenzaldehyde

Uniqueness

3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.